![molecular formula C18H19N3O3S B359134 methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate CAS No. 353463-31-7](/img/structure/B359134.png)
methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound with the molecular formula C18H19N3O3S . This compound features a unique structure that includes a pyrido-thieno-pyrimidine core, which is a fused heterocyclic system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
The synthesis of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves multiple steps, typically starting with the construction of the pyrido-thieno-pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves esterification to introduce the methyl benzoate moiety .
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This can be used to reduce specific functional groups within the molecule, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrido-thieno-pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate include other pyrido-thieno-pyrimidine derivatives. These compounds share the core structure but differ in their substituents, which can significantly alter their properties and activities. For example:
Pyrido[4,3-d]pyrimidines: These lack the thieno ring but have similar biological activities.
Thieno[2,3-d]pyrimidines: These lack the pyrido ring but can still interact with similar biological targets.
The uniqueness of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
353463-31-7 |
---|---|
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.4g/mol |
Nom IUPAC |
methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-21-8-7-12-13(9-21)25-17-14(12)16(22)19-15(20-17)10-3-5-11(6-4-10)18(23)24-2/h3-6,15,20H,7-9H2,1-2H3,(H,19,22) |
Clé InChI |
MJTVBZTYQRRTCB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.